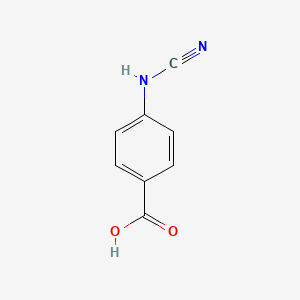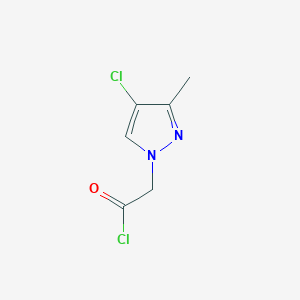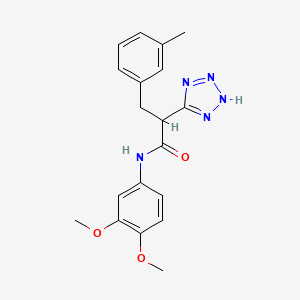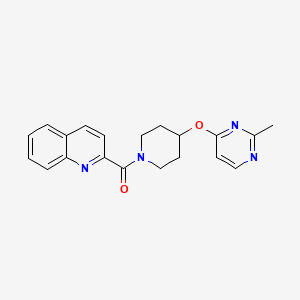![molecular formula C15H10N4O B2781822 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 13182-36-0](/img/structure/B2781822.png)
3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of related compounds involves a nucleophilic substitution reaction . For example, a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline was synthesized from anthranilic acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Activity
- Benzodiazepine Binding Activity : The compound and its analogs, like 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, have shown high affinity for the benzodiazepine receptor. This includes potent benzodiazepine antagonists in rat models, such as 9-chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (Francis et al., 1991).
Pharmacological Applications
H1-Antihistaminic Agents : Several studies have synthesized novel derivatives of this compound with significant in vivo H1-antihistaminic activity. These compounds have shown potential as new classes of H1-antihistamines with minimal sedation effects (Alagarsamy et al., 2005); (Alagarsamy et al., 2009).
Antimicrobial and Nematicidal Properties : A series of derivatives have been synthesized and tested for antimicrobial and nematicidal activities. Some compounds, especially those with electron-withdrawing substituents, exhibited promising activity, comparable to standard drugs (Reddy et al., 2016).
Chemical Synthesis and Structural Analysis
- Novel Synthetic Routes : Innovative routes have been developed for the synthesis of triazolo[4,3-a]quinazolin-5(4H)-ones and related compounds. These include methods like the cyclization of hydrazinoquinazolinones with various one-carbon donors (Shawali et al., 2008).
Antitumor Activity
- Antitumor Potential : Derivatives of this compound have shown antitumor activity. For example, certain triazoloquinazolinone-based compounds have been identified as tubulin polymerization inhibitors and have shown potent anticancer activity in various cancer cell lines (Driowya et al., 2016).
Anticonvulsant Activity
- Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant activity, showing promise in protecting against seizures induced by various methods, with better safety margins than current drugs (Zhang et al., 2015).
Zukünftige Richtungen
The future directions for “3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” could involve further optimization and development to new antitubercular and anti-HIV agents . The results obtained from studies on related compounds confirm that the synthesized and biologically evaluated triazoloquinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities .
Eigenschaften
IUPAC Name |
3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-11-8-4-5-9-12(11)19-14(16-15)13(17-18-19)10-6-2-1-3-7-10/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLCVJVDYAOKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-fluorobenzene-1-sulfonamide](/img/structure/B2781741.png)

![Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B2781745.png)

![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2781748.png)
![2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2781749.png)

![2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781752.png)




![N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2781761.png)